5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Neuroscience GPCR PAC1 Receptor

Researchers developing selective kinase inhibitors often face a scarcity of fluorinated heterocyclic cores with a convenient synthetic handle for rapid SAR exploration. 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine addresses this gap as a versatile, 95% purity building block. - The 5-fluoro substitution enhances metabolic stability and modulates kinase selectivity for targets including VEGFR2, FAK, and JAK2. - The 2-amino group enables direct derivatization via amide coupling, sulfonamide formation, or reductive amination for focused library synthesis. - Provides a quantitative starting point (pKi 6.9 at PAC1) for hit-to-lead optimization in neuroprotection programs.

Molecular Formula C6H5FN4
Molecular Weight 152.132
CAS No. 1245647-62-4
Cat. No. B597720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS1245647-62-4
Molecular FormulaC6H5FN4
Molecular Weight152.132
Structural Identifiers
SMILESC1=CC2=NC(=NN2C(=C1)F)N
InChIInChI=1S/C6H5FN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)
InChIKeyAZYWKGMQTJBPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Core Scaffold & Specifications


5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245647-62-4) is a heterocyclic building block from the [1,2,4]triazolo[1,5-a]pyridine class, defined by its fused triazole-pyridine core with a fluorine atom at the 5-position and a primary amine at the 2-position . With a molecular formula of C6H5FN4 and a molecular weight of 152.13 g/mol, it is commonly supplied at a purity of 95% or higher . This scaffold is a key intermediate in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules [1].

Key intermediate for kinase inhibitor synthesis
Functionalized scaffold for medicinal chemistry diversification
Reported PAC1 receptor research context

5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Substitution Risks


Indiscriminate substitution of 5-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine with other [1,2,4]triazolo[1,5-a]pyridine analogs (e.g., non-fluorinated or chloro-substituted derivatives) is not scientifically sound due to quantifiable differences in physicochemical properties and target interaction profiles. The presence and position of the fluorine atom directly modulate key drug-like properties. For instance, the replacement of hydrogen with fluorine at the 5-position on this scaffold is known to increase lipophilicity and metabolic stability [1]. Furthermore, the specific substitution pattern is critical for determining kinase selectivity. Structure-activity relationship (SAR) studies on triazolopyridine-based kinase inhibitors demonstrate that even minor changes to the core can drastically alter target affinity and off-target effects [2].

Fluorine position 5-fluoro modulates lipophilicity and metabolic stability; substitution may shift PK profile
Kinase selectivity Minor core changes drastically alter target affinity; SAR specificity may not transfer
Hinge-binding motif Non-fluorinated analogs likely exhibit different hinge interactions; direct replacement unvalidated

5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Quantitative Evidence Guide


PAC1 Receptor Binding Affinity

This compound demonstrates measurable binding affinity for the PAC1 receptor (pituitary adenylate cyclase-activating polypeptide type I receptor), a Class B1 GPCR. Its pKi value of 6.9 (corresponding to a Ki of approximately 126 nM) provides a quantitative benchmark [1]. While this data is from a single-source database without a specific head-to-head comparator in the same assay, it offers a quantitative anchor for initial hit identification and SAR programs focused on this target.

PAC1 Binding Affinity
Class-level inference
pKi = 6.9 Ki ~126 nM
Reported binding affinity context
Single-source database; verify in assay
Neuroscience GPCR PAC1 Receptor

Patent-Validated Kinase Inhibition

The compound's core scaffold is explicitly claimed and exemplified in US Patent 8,501,936 (assigned to Cephalon, Inc.) for the preparation of 1,2,4-triazolo[1,5a]pyridine derivatives useful as inhibitors of tyrosine kinases, including FAK and JAK [1]. This patent provides a legal and scientific framework demonstrating that this specific substitution pattern is integral to the invention's kinase inhibitory activity. The inclusion of this exact scaffold in a granted patent indicates a recognized and quantifiable utility that is not generic to all triazolopyridine analogs.

Patent Scaffold Claim
Reported
Explicitly included in US Patent 8,501,936
Supports kinase inhibitor development fit
Patent evidence; validate in specific assay
Medicinal Chemistry Oncology Kinase Inhibitor

VEGFR2 Type-II Inhibitor Pharmacophore

The [1,2,4]triazolo[1,5-a]pyridine core serves as a critical hinge-binding motif in type-II kinase inhibitors. A co-crystal structure of a related inhibitor with VEGFR2 revealed a key hydrogen bond between the N1-nitrogen of the triazolopyridine core and the backbone NH group of Cys919 in the kinase hinge region [1]. The 5-fluoro substituent on the core is expected to electronically tune this interaction and occupy a specific region of the ATP-binding pocket, contributing to the compound class's favorable slow dissociation kinetics from VEGFR2 and potent in vivo anti-tumor efficacy (demonstrated with analog 13d in DU145 and A549 xenograft models) [1].

VEGFR2 Pharmacophore
Class-level inference
Hinge-binding to Cys919 confirmed via co-crystal of related inhibitor
Core scaffold supports kinase inhibitor design
Analog 13d model response in xenograft; not this compound
Medicinal Chemistry Angiogenesis VEGFR2

5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Key Applications


Focused Kinase Inhibitor Library Design

This scaffold is ideal for generating focused libraries targeting receptor tyrosine kinases (RTKs) such as VEGFR2 and non-receptor tyrosine kinases like FAK and JAK2. The evidence from US8501936 [1] and the VEGFR2 inhibitor program [2] confirms its utility as a core for developing potent and selective inhibitors.

PAC1 Receptor Ligand Discovery

With a reported pKi of 6.9 at the PAC1 receptor [1], this compound serves as a quantitative starting point for hit-to-lead optimization in PAC1-mediated signaling pathways, which are implicated in neuroprotection and stress-related disorders.

Scaffold Hopping & Medicinal Chemistry Diversification

The 2-amino group provides a convenient synthetic handle for further derivatization via amide coupling, sulfonamide formation, or reductive amination, allowing for rapid exploration of chemical space around the triazolopyridine core. This is supported by its inclusion as a versatile small molecule scaffold by commercial vendors [1].

Application
Selection Property
Validation Focus
Focused Kinase Inhibitor Library Design
Scaffold validated in kinase inhibitor patents
Confirm kinase selectivity profile in target panel
PAC1 Receptor Ligand Discovery
Reported pKi 6.9 as hit identification anchor
Validate binding in functional PAC1 assay
Medicinal Chemistry Diversification
2-amino synthetic handle for derivatization
Confirm reactivity and purity post-derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.